(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
This compound is a methanone derivative featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at position 3 and a pyrazole ring substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1. Its structural complexity combines a flexible azepane scaffold with a rigid pyrazole core, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPFWMHUCNYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis:
Formation of the azepane ring: : Starting from 4-fluorobenzene, various cyclization reactions are employed.
Coupling with 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole: : Using coupling agents like EDCI or DCC under inert conditions.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but with optimizations for yield and purity:
Continuous flow reactors: : Enhance reaction efficiency.
Catalysis: : Employing catalysts for selective transformation steps.
Chemical Reactions Analysis
Reactivity of the Azepane Ring
The azepane (7-membered nitrogen-containing ring) exhibits nucleophilic character due to the lone pair on its nitrogen atom. Key reactions include:
| Reaction Type | Conditions/Catalysts | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, polar aprotic solvents | Formation of quaternary ammonium salts via nucleophilic substitution. |
| Protonation/Deprotonation | Acidic/basic media | Adjusts electron density on nitrogen, influencing further reactivity. |
| Ring-Opening | Strong acids (e.g., H₂SO₄) | Cleavage to form linear amines or lactams under harsh conditions. |
Pyrazole Ring Reactivity
The 1-methyl-3-(3-methoxyphenyl)pyrazole moiety participates in electrophilic substitutions and coordination chemistry:
Methoxyphenyl Group Transformations
The 3-methoxyphenyl substituent undergoes demethylation and electrophilic reactions:
Fluorophenyl Group Reactivity
The 4-fluorophenyl group directs electrophilic substitutions and participates in coupling reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong bases (e.g., NaOH) | Replacement of fluorine with nucleophiles (e.g., -OH, -NH₂). |
| Suzuki-Miyaura Coupling | Pd catalysts, boronic acids | Cross-coupling to introduce aryl/heteroaryl groups. |
Ketone Functional Group Reactions
The central methanone group serves as a site for reductions and condensations:
Thermal and Photochemical Stability
Studies on structurally similar compounds reveal:
-
Thermal decomposition above 250°C yields fluorobenzene and pyrazole fragments.
-
Photodegradation under UV light leads to C-F bond cleavage and radical intermediates .
Biological Reaction Pathways
Though direct data is limited, molecular docking analyses of related pyrazole-methanones suggest:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A derivative of the compound demonstrated an IC₅₀ value of approximately 0.48 µM against human colon cancer (HCT-116) cells, indicating potent antiproliferative activity. The presence of electron-withdrawing groups in the structure was found to enhance its efficacy against cancer cells .
Antimicrobial Properties
Compounds containing fluorinated phenyl groups have shown promising antimicrobial activities. Preliminary evaluations suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthetic Methodologies
The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step reactions that include:
- Formation of Azepane : The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
- Pyrazole Synthesis : The pyrazole moiety is often formed via condensation reactions between hydrazines and suitable carbonyl compounds.
These synthetic routes allow for the modification of functional groups to enhance biological activity and optimize pharmacokinetic properties.
Case Studies and Research Insights
Several case studies have highlighted the potential of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC₅₀ values < 1 µM against multiple cancer cell lines. |
| Study 2 | Antimicrobial Effects | Showed inhibition of bacterial growth in preliminary assays. |
| Study 3 | Structure-Activity Relationship (SAR) | Identified key modifications that enhance biological activity. |
Mechanism of Action
The compound's mechanism varies with its application:
Drug Design: : It interacts with molecular targets like enzymes or receptors.
Materials Science: : Acts through its conductive or structural properties.
Biological Studies: : Covalently binds to specific biomolecules, allowing study of molecular interactions.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a distinctive structure characterized by an azepane ring and a pyrazole moiety, each contributing to its biological activity. The presence of the fluorine atom enhances its electronic properties, potentially affecting its binding affinity and metabolic stability.
Research indicates that the compound exerts its biological effects primarily through:
- Binding to Active Sites : The azepane component facilitates interaction with specific enzymes or receptors, inhibiting their normal functions.
- Pathway Modulation : By influencing various signaling pathways, the compound can alter cellular processes, leading to therapeutic outcomes such as anti-inflammatory or antimycobacterial effects.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Antimycobacterial Activity
The compound has shown promising efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead candidate for tuberculosis treatment.
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Molecular docking studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antioxidant Effects
Computational analyses suggest that the compound possesses antioxidant properties. This activity is critical in mitigating oxidative stress-related damage in cells, which is relevant for various diseases including neurodegenerative disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (3-(4-chlorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Chlorine instead of fluorine | Altered binding affinity |
| (3-(4-methylphenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Methyl group instead of fluorine | Affects steric hindrance |
| (3-(4-nitrophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Nitro group instead of fluorine | Different reactivity profile |
The fluorine substituent enhances electronic properties, which may lead to improved pharmacokinetic profiles compared to the chlorine or methyl analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole derivatives:
- Antimicrobial Activity : A study revealed that pyrazolone derivatives exhibited significant antimicrobial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce spontaneous locomotion without causing ataxia, indicating potential for use in treating conditions like anxiety or depression .
Q & A
Q. What synthetic routes are commonly employed for the preparation of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring via Claisen-Schmidt condensation, where 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde reacts with a ketone precursor under basic conditions (e.g., piperidine catalysis) .
- Step 2 : Acylation of the azepane moiety. For example, coupling the azepan-1-yl group with the pyrazole intermediate using a coupling agent like EDCI/HOBt in anhydrous DMF .
- Step 3 : Fluorophenyl incorporation via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Key challenges include regioselectivity in pyrazole formation and purification of intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, bond angles and torsion angles in the azepane-pyrazole linkage can be validated .
- NMR Spectroscopy : H and C NMR confirm substitution patterns. The methoxy group (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.2–7.5 ppm) are diagnostic .
- Hirshfeld Surface Analysis : Quantifies crystal packing efficiency and non-covalent interactions (e.g., C–H···O, C–F···π) .
Q. How is the biological activity of this compound typically screened in vitro?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or GPCRs, using ATP/NADH depletion as readouts .
- Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency but may require rigorous drying to avoid hydrolysis .
- Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh)) improve cross-coupling yields for fluorophenyl incorporation; ligand choice (e.g., XPhos) reduces side products .
- Temperature Control : Lower temperatures (0–5°C) during pyrazole formation minimize decomposition, while reflux (80–100°C) accelerates cyclization .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Crystal structure data (e.g., PDB ID) guides docking into target proteins (e.g., COX-2, mTOR) using AutoDock Vina. Key interactions include hydrogen bonds with the methanone oxygen and hydrophobic contacts with fluorophenyl .
- QSAR Modeling : Hammett constants (σ) of substituents (e.g., -OCH, -F) correlate with bioactivity trends. 3D-QSAR using CoMFA/CoMSIA validates steric/electronic contributions .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity and pharmacokinetics?
Methodological Answer:
- Fluorine Substitution : Enhances metabolic stability (C–F bond resistance to CYP450) and membrane permeability (logP optimization) .
- Methoxy Group : Electron-donating effects increase solubility but may reduce binding affinity to hydrophobic pockets. Comparative studies with -Cl or -CF analogs show varied IC values .
- Azepane Ring Expansion : Seven-membered rings improve conformational flexibility, potentially enhancing target engagement vs. piperidine analogs .
Q. What strategies resolve contradictions in biological data across independent studies?
Methodological Answer:
- Assay Standardization : Reproducibility is improved by using identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies in reported IC values .
- Crystallographic Validation : Co-crystal structures resolve ambiguities in binding modes (e.g., fluorophenyl orientation in kinase inhibitors) .
Q. What are the degradation pathways of this compound under physiological or accelerated storage conditions?
Methodological Answer:
- Hydrolytic Degradation : The methanone group is susceptible to hydrolysis in acidic/basic conditions, forming carboxylic acid derivatives. Stability studies in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) quantify degradation rates .
- Photodegradation : UV-Vis exposure (254 nm) induces cleavage of the pyrazole ring, monitored via HPLC with photodiode array detection .
- Oxidative Stress : ROS (e.g., HO) oxidize the azepane nitrogen, forming N-oxide byproducts identified by high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
